(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula . It is a derivative of benzoic acid characterized by the substitution of a piperidine ring at the 3-position of the benzoic acid moiety. This compound is notable for its potential biological activities and is often utilized in scientific research, particularly in the development of targeted protein degradation technologies such as Proteolysis Targeting Chimeras (PROTACs) .
This compound is classified under organic compounds, specifically as an aromatic carboxylic acid due to its benzoic acid structure. It is synthesized through various organic reactions involving piperidine derivatives and benzoic acid derivatives. The hydrochloride salt form enhances its solubility and stability, making it suitable for laboratory applications .
The synthesis of (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride typically involves the reaction of 4-(Piperidin-3-yl)benzoic acid with hydrochloric acid. This reaction can be performed under reflux conditions in solvents such as ethanol or water. The process is monitored using thin-layer chromatography to confirm completion .
In an industrial context, continuous flow synthesis methods may be employed to enhance efficiency and scalability. This approach allows for the precise control of reaction parameters, which is crucial for maintaining high purity levels in the final product .
The molecular structure of (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride features a piperidine ring attached to a benzoic acid backbone. The compound's structural formula can be represented as follows:
The compound exhibits chirality due to the presence of the piperidine ring, which can exist in various stereochemical configurations, with the (S) configuration being significant for its biological activity .
(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride can undergo several chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride plays a critical role as a semi-flexible linker in PROTAC development. Its mechanism of action involves binding to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. This process modulates cellular pathways and has implications for therapeutic strategies against various diseases .
The compound's ability to influence glycine transporters also suggests that it may affect neurotransmission and other cellular communication processes .
The physical properties of (S)-4-(Piperidin-3-yl)benzoic acid hydrochloride include:
Chemical properties include:
(S)-4-(Piperidin-3-yl)benzoic acid hydrochloride has several scientific applications:
The enantioselective synthesis of (S)-4-(piperidin-3-yl)benzoic acid scaffolds leverages chiral auxiliaries and asymmetric catalysis to achieve high stereochemical purity. A pivotal approach involves temperature-controlled nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where sequential reactions with chiral amines or alcohols enable the introduction of stereocenters adjacent to the piperidine ring. This method capitalizes on the differential reactivity of chlorides at 0°C, 25°C, and 70–80°C to ensure regioselectivity [7]. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining enantiomeric excess (ee) >98%, as verified by chiral HPLC analysis [7] [4].
Carboxyl group activation is achieved using coupling agents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). Optimization studies reveal that HATU (1.2 equiv) in N,N-dimethylformamide, with N-methylmorpholine as a base, affords 91% yield of benzoic acid-piperidine conjugates without racemization [4]. Critical to success is the stepwise addition of nucleophiles to prevent symmetric byproducts.
Table 1: Optimization of Enantioselective Coupling for (S)-Isomer Synthesis
Coupling Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
HBTU (1.1 equiv) | N-methylmorpholine | 25 | 12 | 15 | 90 |
HATU (1.0 equiv) | N-methylmorpholine | 25 | 2 | 68 | 95 |
HATU (1.2 equiv) | N-methylmorpholine | 0 | 2 | 91 | 99 |
HATU (1.5 equiv) | N-methylmorpholine | 0 | 2 | 60 | 85 |
Hydrochloride salt formation of (S)-4-(piperidin-3-yl)benzoic acid necessitates stringent pH control and solvent selection to prevent decomposition. The free base is dissolved in anhydrous dichloromethane or ethyl acetate, followed by slow addition of hydrochloric acid (1.0–1.5 equiv) at 0°C. This yields a crystalline precipitate, which is isolated via filtration under inert atmosphere to avoid hygroscopic degradation [1] [8]. Purification challenges arise from residual solvents or inorganic salts; countermeasures include recrystallization from ethanol/water (3:1 v/v) or antisolvent precipitation with diethyl ether [3].
Analytical validation employs differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to confirm salt stability. DSC thermograms of the hydrochloride salt show a sharp endothermic peak at 215–220°C, corresponding to its melting point without decomposition. XRD patterns exhibit characteristic peaks at 2θ = 10.2°, 15.7°, and 20.4°, indicating a monoclinic crystal system [3]. Chromatography-free purification is achievable through pH-selective extraction: the crude product is partitioned between aqueous NaOH (1M) and ethyl acetate, isolating the free base, which is then re-acidified to regenerate the hydrochloride salt [8].
Table 2: Solvent Systems for Hydrochloride Salt Crystallization
Solvent Combination | Temperature (°C) | Crystal Purity (%) | Yield (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/water (3:1) | 0–5 | 99.5 | 85 | <500 |
Acetone/diethyl ether | -20 | 98.0 | 78 | <1000 |
Methanol | 25 | 97.2 | 90 | <3000 |
Amide bond formation between piperidine and benzoic acid precursors faces scalability hurdles due to epimerization risks and byproduct generation. During peptide coupling, excess HATU (>1.5 equiv) promotes a side reaction forming triazolo[4,5-b]pyridine esters, reducing yields by 30–40% [4]. Mitigation involves strict stoichiometric control (1.2 equiv HATU) and pre-activation of the carboxylic acid for 60 minutes before adding the amine nucleophile. Industrial-scale reactions (>1 kg) utilize continuous flow reactors to maintain temperature homogeneity and suppress racemization, achieving space-time yields of 50 g·L⁻¹·h⁻¹ [4] [6].
Piperidine functionalization requires regioselective N-alkylation or C-arylation under inert conditions. A major challenge is the nucleophilicity disparity between the piperidine nitrogen and aromatic amine groups. Protecting group strategies (e.g., tert-butoxycarbonyl or benzyl) enable selective N-alkylation, though deprotection with trifluoroacetic acid may degrade acid-sensitive scaffolds [5] [7]. Alternative routes employ Lewis acid catalysis (e.g., InCl₃) to direct electrophilic substitution at the piperidine 3-position, enhancing regioselectivity to >20:1 [6].
Process optimization focuses on reducing purification steps. For example, telescoping the hydrogenation of nitro intermediates with chiral resolution avoids isolating unstable enantiomers. In one protocol, catalytic transfer hydrogenation (Pd/C, ammonium formate) in ethanol reduces a nitro precursor directly to the chiral amine, which is then coupled to benzoic acid without isolation, shortening the synthesis from five steps to three and improving overall yield by 25% [5] [7].
Table 3: Scalability Parameters for Key Synthetic Steps
Synthetic Step | Optimal Conditions | Pilot-Scale Yield (kg) | Purity (%) | Key Challenge |
---|---|---|---|---|
Amide coupling | HATU (1.2 equiv), 0°C, DMF | 1.2 | 99.0 | Triazole ester byproduct |
Piperidine N-alkylation | K₂CO₃, CH₃CN, 60°C | 0.8 | 98.5 | O- vs. N-alkylation selectivity |
Deprotection | 4M HCl/dioxane, 25°C | 1.0 | 97.8 | Ester hydrolysis |
Salt formation | HCl/EtOAc, antisolvent crystallization | 1.1 | 99.5 | Residual solvent control |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7